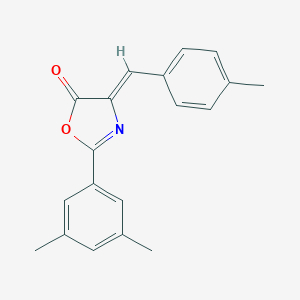![molecular formula C24H21N7 B391311 N2,N4-DIPHENYL-6-[(2E)-2-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE](/img/structure/B391311.png)
N2,N4-DIPHENYL-6-[(2E)-2-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Diphenyl-6-[N’-(3-phenyl-allylidene)-hydrazino]-[1,3,5]triazine-2,4-diamine is a complex organic compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, featuring a triazine core with diphenyl and hydrazino substituents, makes it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Diphenyl-6-[N’-(3-phenyl-allylidene)-hydrazino]-[1,3,5]triazine-2,4-diamine typically involves the sequential substitution of the chlorides in cyanuric chloride by nucleophiles such as O-, N-, and S-centered nucleophiles . The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Diphenyl-6-[N’-(3-phenyl-allylidene)-hydrazino]-[1,3,5]triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the existing substituents on the triazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine derivatives with additional oxygen-containing functional groups, while reduction may produce amine-substituted triazines.
Applications De Recherche Scientifique
N,N’-Diphenyl-6-[N’-(3-phenyl-allylidene)-hydrazino]-[1,3,5]triazine-2,4-diamine has several scientific research applications:
Mécanisme D'action
The mechanism of action of N,N’-Diphenyl-6-[N’-(3-phenyl-allylidene)-hydrazino]-[1,3,5]triazine-2,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The triazine core can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the hydrazino and diphenyl substituents can participate in hydrogen bonding and other interactions that influence the compound’s reactivity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Diamino-6-phenyl-1,3,5-triazine: Similar structure but lacks the hydrazino and allylidene substituents.
2,4,6-Trisubstituted-1,3,5-triazines: These compounds have various substituents on the triazine ring, offering different chemical and biological properties.
Hexamethylmelamine: A triazine derivative used clinically for its antitumor properties.
Uniqueness
N,N’-Diphenyl-6-[N’-(3-phenyl-allylidene)-hydrazino]-[1,3,5]triazine-2,4-diamine is unique due to its specific combination of substituents, which confer distinct chemical reactivity and potential biological activities. The presence of both hydrazino and allylidene groups makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C24H21N7 |
|---|---|
Poids moléculaire |
407.5g/mol |
Nom IUPAC |
4-N,6-N-diphenyl-2-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C24H21N7/c1-4-11-19(12-5-1)13-10-18-25-31-24-29-22(26-20-14-6-2-7-15-20)28-23(30-24)27-21-16-8-3-9-17-21/h1-18H,(H3,26,27,28,29,30,31)/b13-10+,25-18+ |
Clé InChI |
MGBGHOVQTPJKHD-JOUPJCCWSA-N |
SMILES |
C1=CC=C(C=C1)C=CC=NNC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4 |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C=N/NC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)C=CC=NNC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-N-benzyl-6-morpholin-4-yl-2-N-[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]-1,3,5-triazine-2,4-diamine](/img/structure/B391232.png)
![N-(2-chlorophenyl)-3-{2-[(5-{4-nitrophenyl}-2-furyl)methylene]hydrazino}-3-oxopropanamide](/img/structure/B391233.png)

![3-(4-chlorophenyl)-5-(2,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B391236.png)
![2-Fluorobenzaldehyde [4-(benzylamino)-6-(tert-butylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B391237.png)
![4-Methoxybenzaldehyde [4-anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B391239.png)
![2,4-Dichlorobenzaldehyde [4-anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B391241.png)
![2,4-Dichlorobenzaldehyde [6-(3-toluidino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]hydrazone](/img/structure/B391245.png)
![N-(2,4-dichlorophenyl)-N-[3-(trimethylsilyl)-2-propynylidene]amine](/img/structure/B391246.png)

![3-Nitrobenzaldehyde [4-anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B391253.png)

